molecular formula C18H13ClN2O5 B12115855 N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide

N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B12115855
M. Wt: 372.8 g/mol
InChI Key: YHXSSXMOYGZBKK-UHFFFAOYSA-N
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Description

N’-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound known for its diverse applications in scientific research and industry This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 8-methoxy-2-oxo-2H-chromene-3-carbohydrazide, which is then reacted with 4-chlorobenzoyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N’-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzoyl)phenylalanine
  • 4-chloroacetanilide
  • Carbonyl cyanide m-chlorophenyl hydrazone

Uniqueness

N’-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide stands out due to its unique combination of a chromene core with a chlorophenyl group and a carbohydrazide moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H13ClN2O5

Molecular Weight

372.8 g/mol

IUPAC Name

N'-(4-chlorobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide

InChI

InChI=1S/C18H13ClN2O5/c1-25-14-4-2-3-11-9-13(18(24)26-15(11)14)17(23)21-20-16(22)10-5-7-12(19)8-6-10/h2-9H,1H3,(H,20,22)(H,21,23)

InChI Key

YHXSSXMOYGZBKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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